molecular formula C10H19N B3038109 [(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)methyl]amine CAS No. 74837-99-3

[(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)methyl]amine

Cat. No. B3038109
CAS RN: 74837-99-3
M. Wt: 153.26 g/mol
InChI Key: SYJBFPCQIJQYNV-UHFFFAOYSA-N
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Description

“[(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)methyl]amine” is a chemical compound with the formula C₁₀H₁₉N . It is related to other compounds such as (6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl ethyl carbonate and Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde, 6,6-dimethyl- .

Scientific Research Applications

Synthesis of Chiral Nitrogen Ligands

[(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)methyl]amine has been utilized in the synthesis of chiral nitrogen ligands. These ligands, such as pyridine and phenanthroline derivatives, exhibit C2 symmetry and are relevant in asymmetric synthesis and catalysis (Chelucci, Giacomelli, & Falorni, 1992).

Darzens Reaction in Organic Synthesis

This compound also plays a role in organic synthesis, particularly in the Darzens reaction. The reaction of myrtenal with dimethylamide of chloroacetic acid under Darzens conditions yields specific oxirane and dimethylcarbamoyloxirane compounds, illustrating the compound's utility in synthesizing complex organic structures (Nuretdinov et al., 1995).

Diastereoselective Synthesis

In the field of diastereoselective synthesis, this compound serves as a key intermediate. For instance, in the practical synthesis of a novel Prostaglandin D2 receptor antagonist, S-5751, it has been used effectively, demonstrating its significance in medicinal chemistry (Hida et al., 2009).

Study of Norpinyl-Norbornyl Rearrangements

The compound is instrumental in studying solvolysis and rearrangements in organic chemistry, specifically in the context of norpinyl-norbornyl rearrangements. Such studies contribute to a deeper understanding of reaction mechanisms and molecular transformations (Banert, Kirmse, & Wroblowsky, 1983).

Fragrance Material Review

It is reviewed as a fragrance material in various studies, focusing on its toxicologic and dermatologic aspects when used as a fragrance ingredient, demonstrating its relevance in the cosmetic and fragrance industry (Scognamiglio, Letizia, & Api, 2013).

Application in Coordination Chemistry and Catalysis

This compound has been synthesized for use in coordination chemistry and as a ligand in metal complex catalysis. For instance, a Pd(II) bisphosphine complex based on this compound shows potential for asymmetric induction in catalytic reactions (Reznikov & Skvortsov, 2008).

Safety and Hazards

“[(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)methyl]amine” is classified as an irritant . Proper safety measures should be taken while handling this compound.

properties

IUPAC Name

(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-10(2)8-4-3-7(6-11)9(10)5-8/h7-9H,3-6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJBFPCQIJQYNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C1C2)CN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20874129
Record name cis-Myrtanylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20874129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38235-68-6
Record name cis-Myrtanylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20874129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-cis-Myrtanylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)methyl]amine
Reactant of Route 2
[(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)methyl]amine
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[(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)methyl]amine
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[(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)methyl]amine
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[(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)methyl]amine
Reactant of Route 6
[(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)methyl]amine

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